Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid is synthesized through chemical reactions involving thalidomide, propargyne, and polyethylene glycol derivatives. The compound is often studied in laboratories focusing on drug design and development.
This compound falls under the category of small molecule therapeutics and is classified as a thalidomide derivative. It is also categorized as a linker in bioconjugation chemistry, which allows for the attachment of various biomolecules to enhance therapeutic efficacy.
The synthesis of Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound.
The molecular structure of Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid can be represented as follows:
The molecular formula can be derived from its components, typically represented as C₁₈H₁₉N₃O₅ (exact values may vary based on the specific PEG length). The molecular weight would be calculated accordingly based on the specific structure used.
Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid can participate in various chemical reactions:
These reactions are typically performed under mild conditions to preserve the integrity of the thalidomide structure while achieving desired modifications.
Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid exerts its effects primarily through modulation of immune responses and anti-inflammatory pathways. The mechanism involves:
Studies have shown that thalidomide derivatives can significantly reduce tumor growth in models by enhancing immune response while minimizing side effects associated with traditional chemotherapeutics.
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to assess thermal stability and phase transitions.
Thalidomide-Propargyne-Polyethylene Glycol 2-Carboxylic Acid has several potential applications:
Thalidomide-Propargyne-Polyethylene Glycol₂-Carboxylic Acid exemplifies a strategically engineered E3 ubiquitin ligase ligand-linker conjugate within Proteolysis-Targeting Chimera architectures. Its design adheres to core principles essential for effective targeted protein degradation: modular connectivity, preservation of ligand binding epitopes, and optimization of ternary complex formation dynamics. The molecule integrates a cereblon-binding thalidomide moiety, a propargyl group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, a diethylene glycol (Polyethylene Glycol₂) spacer, and a terminal carboxylic acid for amide coupling [1] [6]. This modular arrangement facilitates the bifurcated role of Proteolysis-Targeting Chimeras—simultaneous recruitment of the target protein and the E3 ubiquitin ligase complex (cereblon in this context). The linker segment serves as a critical topological regulator, providing spatial separation to prevent steric clashes between the protein of interest and the E3 ligase complex while maintaining proximity for ubiquitin transfer [2] [8].
Table 1: Critical Design Elements of Thalidomide-Based Ligand-Linker Conjugates
Structural Element | Functional Role | Design Rationale |
---|---|---|
Thalidomide Pharmacophore | Cereblon E3 ubiquitin ligase recruitment | High-affinity binding to cereblon's hydrophobic pocket (Kd ≈ 185 nM) [9] |
Propargyl Group | Click chemistry handle (Alkyne functionality) | Enables modular conjugation to azide-bearing warheads via CuAAC [1] [6] |
Polyethylene Glycol₂ Spacer | Hydrophilic linker | Enhances solubility; provides optimal spatial separation (≈12-15 Å); reduces aggregation propensity [3] |
Terminal Carboxylic Acid | Amide coupling site | Facilitates conjugation to amine-containing target protein ligands via peptide coupling reagents (e.g., EDC, PyBOP) [3] |
Structural refinement of the thalidomide moiety within Thalidomide-Propargyne-Polyethylene Glycol₂-Carboxylic Acid focuses on maximizing cereblon binding affinity while minimizing off-target effects. The isoindolinone-dione scaffold of thalidomide engages in critical hydrogen bonding and hydrophobic interactions with cereblon's tri-tryptophan pocket. Modifications at the 4-position of the phthalimide ring (via ether linkage to the propargyne-Polyethylene Glycol₂-carboxylic acid chain) preserve the essential glutarimide ring conformation required for productive cereblon binding [1] [9]. This strategic functionalization avoids steric hindrance at the binding interface while introducing conjugation-capable handles. The propargyl group represents a key optimization feature, enabling "click chemistry" for rapid PROTAC assembly without perturbing the ternary complex architecture. Biochemical studies confirm that the propargyl modification maintains nanomolar-range binding affinity for cereblon while introducing versatile bioorthogonal reactivity [4] [7]. This balance between conserved binding pharmacology and engineered modularity exemplifies rational design in cereblon recruitment ligand development.
The Polyethylene Glycol₂ linker in Thalidomide-Propargyne-Polyethylene Glycol₂-Carboxylic Acid demonstrates distinct advantages over alternative spacer technologies in cereblon-directed Proteolysis-Targeting Chimeras. Polyethylene Glycol-based linkers exhibit superior hydrophilicity compared to alkyl chains, reducing aggregation and enhancing cellular permeability—critical factors for intracellular PROTAC bioavailability. Comparative studies reveal that Polyethylene Glycol₂ (two ethylene oxide units) provides optimal length (≈12-15 Å) for cereblon-based PROTACs, facilitating efficient ternary complex formation without introducing excessive flexibility that could diminish degradation efficiency [3] [8].
The hydrophilic character of the Polyethylene Glycol₂ spacer enhances aqueous solubility (critical for in cellulo activity), with measured solubility in dimethyl sulfoxide exceeding 125 mg/mL [1]. This property directly influences proteasomal delivery efficiency, as hydrophobic PROTACs often exhibit poor cellular uptake and increased nonspecific binding. In degradation assays against validated oncoproteins, PROTACs incorporating the Thalidomide-Propargyne-Polyethylene Glycol₂-Carboxylic Acid module demonstrate superior degradation efficiency (DC₅₀ values in low nanomolar range) compared to bulkier linker systems, attributable to optimized spatial orientation and reduced molecular rigidity [3] [5]. Notably, recent evidence suggests that while longer Polyethylene Glycol chains (Polyethylene Glycol₃–Polyethylene Glycol₆) may enhance solubility, they can also increase the entropic penalty for ternary complex formation, potentially reducing degradation efficacy [5]. The Polyethylene Glycol₂ length represents a compromise between sufficient separation and conformational restriction, enabling efficient ubiquitin transfer to the target protein.
Table 2: Impact of Linker Composition on PROTAC Efficacy Parameters
Linker Type | Degradation Efficiency (DC₅₀) | Solubility Profile | Ternary Complex Stability | Key Limitations |
---|---|---|---|---|
Alkyl Chains | Micromolar range | Low (high aggregation) | Moderate | Excessive hydrophobicity; poor cell uptake |
Polyethylene Glycol₃ | 100-500 nM | High | Moderate-High | Potential entropic penalty |
Polyethylene Glycol₂ | 10-100 nM | High | High | Optimal balance for cereblon PROTACs |
Aromatic/ Rigid | Variable | Low-Moderate | High | Synthetic complexity; potential cytotoxicity |
Evidence further indicates that Polyethylene Glycol₂ linkers promote favorable solvent exposure of ubiquitination sites on target proteins. Structural modeling suggests that the ethylene oxide units facilitate hydrogen bonding with water molecules at the cereblon-PROTAC-target protein interface, potentially stabilizing the ternary complex prior to ubiquitin transfer [8]. This hydration sphere effect may explain the observed 3-5 fold enhancement in degradation kinetics for Polyethylene Glycol₂-containing PROTACs compared to alkyl-linked analogues targeting identical proteins. The Thalidomide-Propargyne-Polyethylene Glycol₂-Carboxylic Acid scaffold thus represents a structurally optimized solution for cereblon-recruiting PROTACs, balancing synthetic accessibility, physicochemical properties, and degradation efficiency.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4